molecular formula C16H23N5O2 B5684685 3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione

3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione

Cat. No.: B5684685
M. Wt: 317.39 g/mol
InChI Key: QCROWEOIJVGTQA-UHFFFAOYSA-N
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Description

3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the xanthine class of molecules. Xanthines are known for their diverse biological activities, including their roles as stimulants and bronchodilators. This particular compound has garnered interest due to its potential pharmacological properties, especially in the context of diabetes and other metabolic disorders .

Properties

IUPAC Name

3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-11(2)7-10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-5-4-6-9-20/h7H,4-6,8-10H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROWEOIJVGTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 1-bromo-3-methylbut-2-ene in the presence of a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound helps in maintaining glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes. The molecular targets include the active site of DPP-IV, where the compound binds and prevents the enzyme from degrading incretins, thereby enhancing insulin secretion and reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione stands out due to its specific inhibition of DPP-IV and its potential therapeutic applications in diabetes management. Its unique structure, featuring a piperidinyl group, differentiates it from other xanthine derivatives and enhances its pharmacological profile .

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